
2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactivity of Hypervalent Iodine Trifluoromethylation Reagent with Phenols
The study presented in the first paper explores the reactivity of a hypervalent iodine trifluoromethylation reagent with phenols, specifically focusing on the reaction with 2,4,6-trimethylphenol. The reaction, facilitated by deprotonation and the presence of 18-crown-6 in a polar, nonprotic solvent, results in the formation of 1,3,5-trimethyl-2-(trifluoromethoxy)benzene as a byproduct. The research highlights that trifluoromethylation occurs preferentially at the ortho- and para-positions of the aromatic core, leading to the formation of trifluoromethylcyclohexadienones. When these positions are not substituted, products of aromatic electrophilic substitution are obtained in moderate yield, such as 2-trifluoromethyl-4-tert-butylphenol from 4-tert-butylphenol .
Synthesis and Structural Analysis of Fluorinated Benzene Derivatives
The second paper discusses the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution. The paper also describes the subsequent oxidation and methylation of the phosphorus atoms to yield bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives. The molecular structures of these compounds were confirmed by spectroscopic methods, including 19F NMR, and further investigated by X-ray crystallography, revealing large bond angles around the phosphorus atoms. Electrochemical measurements were conducted to study the redox properties of these compounds .
Diels-Alder Reactions for Synthesis of Di(trifluoromethyl)benzenes
In the third paper, a synthesis method for 1,4-disubstituted 2,3-di(trifluoromethyl)benzenes is presented. The method involves Diels-Alder reactions of hexafluoro-2-butyne with 2-heterosubstituted furans, which leads to regiospecific opening of the 7-oxa bridge and the formation of a phenol building block. This phenol can be transformed into iodide or triflate, which are suitable for Heck, Suzuki, and Stille reactions, allowing for the installation of various substituents in high yields .
Photophysical Properties of Trifluoropropenylbenzenes
The fourth paper describes the synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes and their photophysical properties. These compounds were prepared through palladium-catalyzed double cross-coupling reactions and subsequent reduction. The absorption and fluorescence spectra of these compounds were studied, showing violet fluorescence in the solid state. Quantum yields were measured, and density functional theory calculations were used to analyze the influence of fluorine atoms on the electronic structure of the compounds .
Cryptands with Trisubstituted-Benzene Units
Finally, the fifth paper reports on the synthesis and structural investigations of various cryptands that incorporate 1,3-dioxane decorated 1,3,5-trisubstituted-benzene building blocks. These cryptands are connected by chains with different functional groups and exhibit C3 symmetry. The structural characterization of these compounds was performed using single crystal X-ray diffraction, NMR, and mass spectrometry. The role of the 1,3-dioxane units in the preorganization of the substrate for macrocyclization reactions and in facilitating NMR assignment was highlighted .
科学的研究の応用
Applications in Synthetic Chemistry
Fluorinated benzene derivatives, including those structurally similar to 2,3-difluoro-1-iodo-4-(trifluoromethoxy)benzene, are pivotal in synthetic chemistry. They serve as versatile intermediates for constructing complex molecules due to their unique reactivity and the stabilizing effect of fluorine atoms on reactive intermediates. For instance, trifluoromethanesulfonic acid is known for its use in electrophilic aromatic substitution reactions, enabling the synthesis of new organic compounds with high efficiency (Kazakova & Vasilyev, 2017)(Kazakova & Vasilyev, 2017). Similarly, the presence of fluorine atoms can significantly alter the electronic properties of benzene rings, facilitating the development of novel pharmacophores in drug discovery.
Materials Science and Optoelectronics
In materials science, fluorinated compounds like 2,3-difluoro-1-iodo-4-(trifluoromethoxy)benzene can contribute to the advancement of organic optoelectronics. For example, the BODIPY platform has emerged as a significant area of interest for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of fluorine atoms into the BODIPY core has been explored to tune the electronic properties and improve the performance of these materials (Squeo & Pasini, 2020)(Squeo & Pasini, 2020).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P271, P261, P280 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271).
作用機序
Target of Action
It’s worth noting that fluorinated compounds are often used in the pharmaceutical industry due to their ability to form stable, strong bonds with carbon, which can enhance the bioavailability and metabolic stability of drugs .
Mode of Action
For instance, they can influence the electronic properties of a molecule, alter its shape and size, and affect its lipophilicity, all of which can impact how the compound interacts with its target .
Biochemical Pathways
Fluorinated compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of fluorine in a compound can often enhance its metabolic stability and improve its ability to penetrate cell membranes .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of a compound .
特性
IUPAC Name |
2,3-difluoro-1-iodo-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGKNILYMORJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

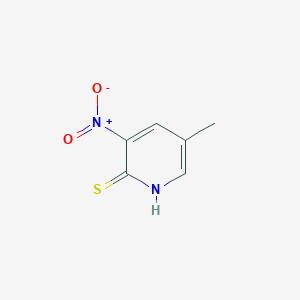
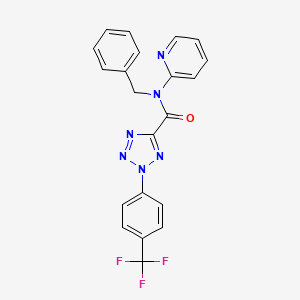
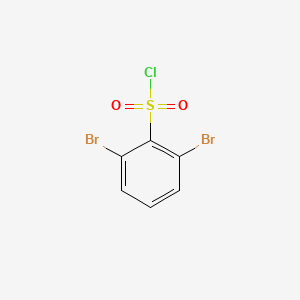
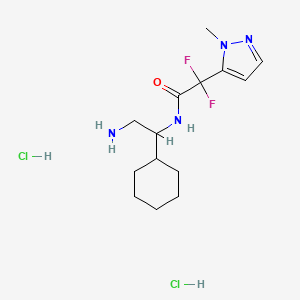
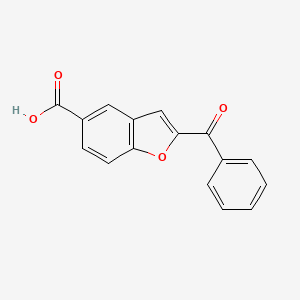
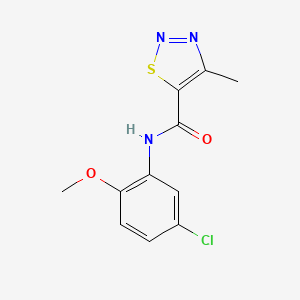
![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)
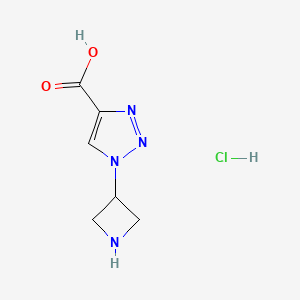
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)
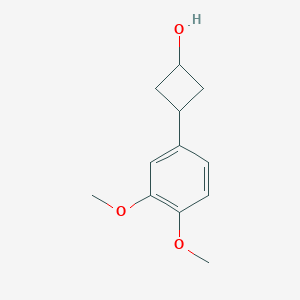
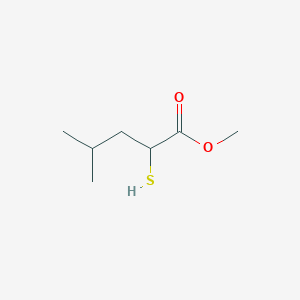

![3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2541739.png)
![4-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2541742.png)